molecular formula C8H14O3S B12532557 2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid CAS No. 656241-05-3

2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid

Cat. No.: B12532557
CAS No.: 656241-05-3
M. Wt: 190.26 g/mol
InChI Key: WQOGCQBCMFJGTO-UHFFFAOYSA-N
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Description

Chemical Identification and Structural Characterization of 2-[(Acetylsulfanyl)methyl]-2-methylbutanoic Acid

Systematic IUPAC Nomenclature and Molecular Formula (C₈H₁₄O₃S)

The compound’s IUPAC name, 2-[(acetylsulfanyl)methyl]-2-methylbutanoic acid , derives from its parent structure, 2-methylbutanoic acid, and the substituent acetylsulfanylmethyl . The molecular formula C₈H₁₄O₃S reflects:

  • A four-carbon branched-chain carboxylic acid (butanoic acid backbone).
  • A methyl group at position 2.
  • An acetylsulfanylmethyl group (-CH₂-S-CO-CH₃) at position 2.

Table 1: Key Identifiers

Property Value
IUPAC Name 2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid
Molecular Formula C₈H₁₄O₃S
CAS Registry Number Not yet assigned
SMILES CC(C)(CSCC(=O)C)C(=O)O

The acetylsulfanyl group introduces sulfur and an acetylated thioether moiety, altering the compound’s reactivity compared to unmodified branched-chain fatty acids.

Structural Features: Acetylsulfanyl and Branched-Chain Carboxylic Acid Moieties

The molecule’s architecture comprises two critical domains:

Branched-Chain Carboxylic Acid

The 2-methylbutanoic acid backbone features:

  • A quaternary carbon at position 2, bonded to:
    • A methyl group (-CH₃).
    • A carboxylic acid group (-COOH) at position 1.
    • Two methylene (-CH₂-) groups extending toward position 4.

      This branching imposes steric hindrance, influencing conformational flexibility and intermolecular interactions.
Acetylsulfanylmethyl Group

The -CH₂-S-CO-CH₃ substituent introduces:

  • A thioether linkage (-S-), prone to oxidation or nucleophilic substitution.
  • An acetyl group (-CO-CH₃), enabling hydrogen bonding and hydrolysis susceptibility.
  • Enhanced lipophilicity compared to oxygenated analogs.

Table 2: Functional Group Contributions

Group Role Reactivity Example
Carboxylic Acid Hydrogen bonding, acidity (pKa ~4.5) Esterification, salt formation
Acetylsulfanylmethyl Electrophilic sulfur center Nucleophilic substitution
Quaternary Carbon Steric hindrance Reduced rotational freedom

The juxtaposition of polar (carboxylic acid) and nonpolar (methyl, thioether) groups creates amphiphilic behavior, relevant for biological membrane interactions.

Isomeric Forms and Stereochemical Considerations

The compound’s stereochemistry arises from two structural elements:

Chiral Centers
  • Position 2 (Quaternary Carbon) : Bonds to four distinct groups:
    • Carboxylic acid (-COOH).
    • Methyl (-CH₃).
    • Acetylsulfanylmethyl (-CH₂-S-CO-CH₃).
    • Methylene (-CH₂-) chain.

      This creates two enantiomers: (R)- and (S)-2-[(acetylsulfanyl)methyl]-2-methylbutanoic acid.
Sulfur Configuration

The thioether’s sulfur atom is tetrahedral but lacks chirality due to lone pair delocalization. However, steric effects from the acetyl group may restrict rotation about the C-S bond, leading to atropisomerism in derivatives.

Table 3: Stereochemical Scenarios

Scenario Description Evidence Source
Enantiomerism at C2 (R)- vs. (S)- configurations Analogous to 2-methylbutanoic acid
Diastereomerism With additional chiral centers Hypothetical derivatives
Conformational isomers Restricted C-S bond rotation Computational studies

Experimental resolution of enantiomers would require chiral chromatography or asymmetric synthesis, as demonstrated for related 2-methylbutanoic acid derivatives.

Properties

CAS No.

656241-05-3

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

IUPAC Name

2-(acetylsulfanylmethyl)-2-methylbutanoic acid

InChI

InChI=1S/C8H14O3S/c1-4-8(3,7(10)11)5-12-6(2)9/h4-5H2,1-3H3,(H,10,11)

InChI Key

WQOGCQBCMFJGTO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CSC(=O)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid typically involves the reaction of a suitable precursor with acetyl chloride in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or another non-polar solvent.

    Temperature: Room temperature to slightly elevated temperatures (25-40°C).

    Catalyst/Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetylsulfanyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid involves its interaction with specific molecular targets. The acetylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve the modulation of enzyme activity, interaction with cellular receptors, or alteration of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Characteristics
2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid C₈H₁₄O₃S 190.26 Carboxylic acid, thioester Likely intermediate in synthetic chemistry; thioester may enhance reactivity .
2-Methylbutanoic acid C₅H₁₀O₂ 102.13 Carboxylic acid Common flavor precursor; photodegradation product of clinofibrate .
(S)-2-Methylbutanoic acid methyl ester C₆H₁₂O₂ 116.16 Ester Apple/strawberry flavoring agent; synthesized enantioselectively via lipases .
2-Amino-2-methylbutanoic acid C₅H₁₁NO₂ 117.15 Amino acid Research chemical; potential pharmaceutical intermediate .
Methionine (2-amino-4-(methylsulfanyl)butanoic acid) C₅H₁₁NO₂S 149.21 Amino acid, thioether Essential amino acid; used in nutrition and protein synthesis .
2-(Acetylsulfanyl)butanedioic acid C₆H₈O₅S 192.19 Dicarboxylic acid, thioester Sulfur-containing analog; used in biochemical studies .

Stability and Reactivity

  • Photostability: 2-Methylbutanoic acid is a photodegradation product of clinofibrate, suggesting that carboxylic acid derivatives may degrade under UV light .
  • Enantiomeric Behavior: (S)-2-Methylbutanoic acid and its esters exhibit distinct odor profiles compared to their (R)-enantiomers. For example, (S)-2-methylbutanoic acid methyl ester has a fruity aroma, while the (R)-form is associated with unpleasant odors . The thioester group in the target compound may similarly influence its stereochemical interactions.

Research Findings and Data Gaps

  • Photodegradation Pathways: highlights that 2-methylbutanoic acid is a stable photoproduct of clinofibrate, but the photostability of the thioester-containing target compound remains unstudied.
  • Odor Profiles: While enantiomers of 2-methylbutanoic acid esters have distinct odors , the olfactory properties of 2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid are unknown.
  • Biological Activity : Methionine’s role in metabolism is well-documented , but the biological relevance of the target compound requires further investigation.

Biological Activity

2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid, a compound of interest in biochemical research, has been studied for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, metabolic pathways, and potential therapeutic applications.

  • Chemical Formula : C₇H₁₄O₂S
  • Molecular Weight : 174.25 g/mol
  • IUPAC Name : 2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid
  • CAS Number : Not available

Biological Activity Overview

Research indicates that 2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid exhibits several biological activities, particularly in the context of metabolic regulation and potential therapeutic effects against certain diseases.

Metabolic Pathways

The compound is thought to participate in various metabolic pathways:

  • Fatty Acid Metabolism : It may influence the metabolism of fatty acids, potentially affecting energy production and storage.
  • Detoxification Processes : The sulfanyl group suggests a role in detoxification processes, possibly enhancing the elimination of xenobiotics.

Antioxidant Activity

Studies have indicated that compounds with similar structures exhibit antioxidant properties. This activity can help mitigate oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Preliminary studies suggest that 2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid may possess anti-inflammatory properties. This could be beneficial in conditions characterized by chronic inflammation.

Study 1: Antioxidant Properties

A study published in Cancers explored the antioxidant effects of related compounds on glioblastoma cells. The results indicated that these compounds could reduce oxidative stress markers significantly, suggesting potential therapeutic implications for brain tumors .

Study 2: Metabolic Regulation

Research conducted on the metabolic effects of similar compounds showed alterations in lipid profiles and improved glucose metabolism in diabetic models. These findings suggest that 2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid may have a role in managing metabolic disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduces oxidative stress
Anti-inflammatoryDecreases inflammatory markers
Metabolic RegulationImproves lipid and glucose metabolism

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